Ethyl 4-isopropylbenzoylformate
CAS No.: 34906-84-8
Cat. No.: VC2425794
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34906-84-8 |
---|---|
Molecular Formula | C13H16O3 |
Molecular Weight | 220.26 g/mol |
IUPAC Name | ethyl 2-oxo-2-(4-propan-2-ylphenyl)acetate |
Standard InChI | InChI=1S/C13H16O3/c1-4-16-13(15)12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 |
Standard InChI Key | CGCCWTUTQYRMIO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)C |
Canonical SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)C |
Introduction
Synthesis and Applications
Ethyl 4-isopropylbenzoylformate can be synthesized through various organic reactions, often involving the esterification of benzoylformic acids with alcohols. It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials science applications.
Synthesis Pathway:
-
Starting Materials: Benzoylformic acid derivatives and ethanol.
-
Reaction Conditions: Typically involves acid catalysis under reflux conditions.
-
Product: Ethyl 4-isopropylbenzoylformate.
Applications:
-
Pharmaceutical Synthesis: Used as an intermediate for synthesizing drugs with specific pharmacological properties.
-
Materials Science: Potential applications in developing novel materials with enhanced properties.
Research Findings and Potential Uses
While specific research findings on ethyl 4-isopropylbenzoylformate are scarce, compounds with similar structures have shown promise in various fields:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume